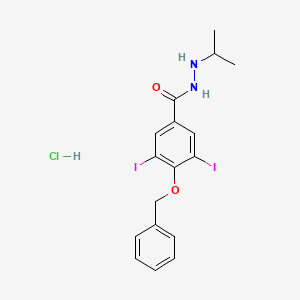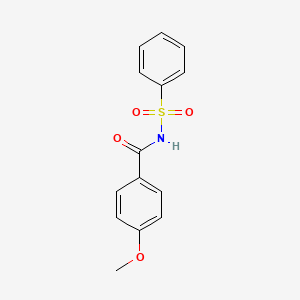
2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid is a unique organic compound characterized by the presence of an amino group and a dithiolan ring attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4-bromobutanoic acid with 1,3-dithiolane in the presence of a base. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid involves its interaction with specific molecular targets. The dithiolan ring can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-bromobutanoic acid: Lacks the dithiolan ring, making it less versatile in chemical reactions.
2-Amino-3-methylbutanoic acid (Valine): Contains a branched alkyl chain instead of the dithiolan ring, leading to different chemical properties and biological activities
Uniqueness
2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid is unique due to the presence of the dithiolan ring, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that similar compounds cannot .
Propiedades
Número CAS |
20622-37-1 |
|---|---|
Fórmula molecular |
C7H13NO2S2 |
Peso molecular |
207.3 g/mol |
Nombre IUPAC |
2-amino-4-(1,3-dithiolan-2-yl)butanoic acid |
InChI |
InChI=1S/C7H13NO2S2/c8-5(7(9)10)1-2-6-11-3-4-12-6/h5-6H,1-4,8H2,(H,9,10) |
Clave InChI |
CFSDZVVRUHVZMH-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(S1)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


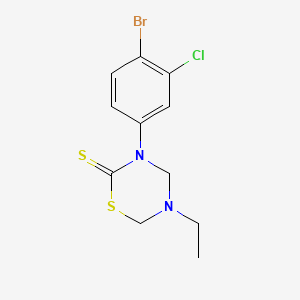
![Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium](/img/structure/B14711356.png)
![1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B14711367.png)
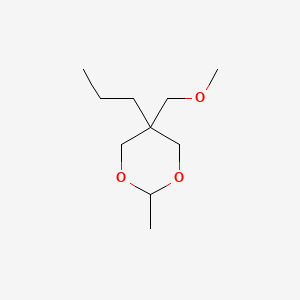
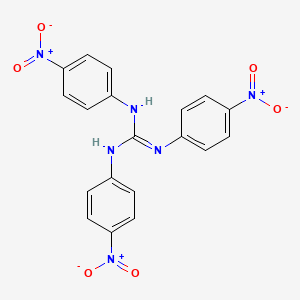
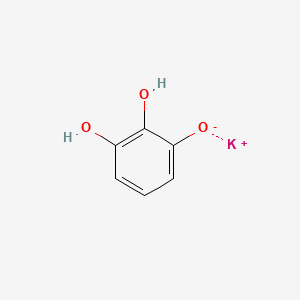
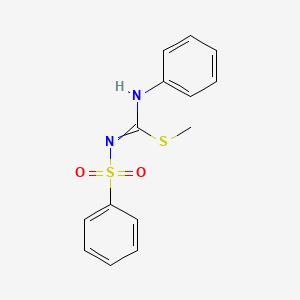

![Methyl 2-[(dimethylcarbamothioyl)oxy]benzoate](/img/structure/B14711399.png)


